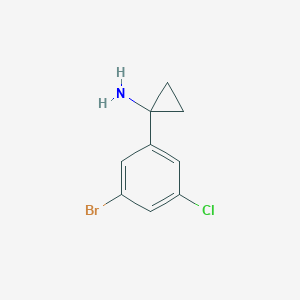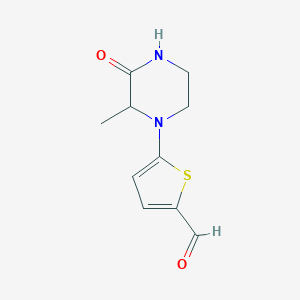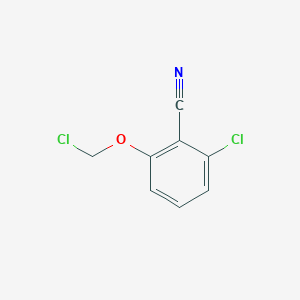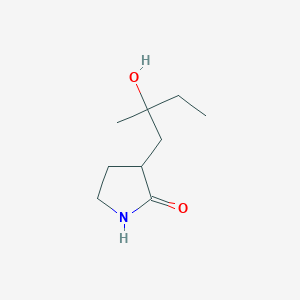
4-(Iodomethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Iodomethyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound The quinoline structure consists of a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodomethyl)quinoline typically involves the iodination of quinoline derivatives. One common method is the reaction of 4-methylquinoline with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often require a solvent like acetic acid and are carried out at elevated temperatures to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 4-(Iodomethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methylquinoline.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various quinoline derivatives depending on the nucleophile used.
- Oxidation reactions produce quinoline N-oxides or other oxidized derivatives.
- Reduction reactions result in the formation of 4-methylquinoline .
科学研究应用
4-(Iodomethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Chemical Biology: It is employed in the study of enzyme inhibitors and molecular probes for biological imaging.
作用机制
The mechanism of action of 4-(Iodomethyl)quinoline depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The iodomethyl group can facilitate the formation of covalent bonds with target proteins, enhancing the compound’s efficacy .
相似化合物的比较
4-Methylquinoline: Lacks the iodine atom, resulting in different reactivity and applications.
4-Bromomethylquinoline: Similar structure but with a bromine atom, leading to different chemical properties and reactivity.
4-Chloromethylquinoline: Contains a chlorine atom, offering distinct reactivity patterns compared to the iodomethyl derivative.
Uniqueness: 4-(Iodomethyl)quinoline is unique due to the presence of the iodomethyl group, which imparts specific reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry for drug development .
属性
分子式 |
C10H8IN |
|---|---|
分子量 |
269.08 g/mol |
IUPAC 名称 |
4-(iodomethyl)quinoline |
InChI |
InChI=1S/C10H8IN/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2 |
InChI 键 |
TUGIIQFPTFAPAF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13185448.png)



![3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13185495.png)




![3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B13185516.png)
